molecular formula C27H28BrF3N2O B14780724 [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide

[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide

Cat. No.: B14780724
M. Wt: 533.4 g/mol
InChI Key: LOCWWLLFHKDFLF-DAQKOYFPSA-M
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Description

(1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinuclidine core, a quinoline moiety, and a trifluoromethyl-substituted benzyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide typically involves multiple steps:

    Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Attachment of the Trifluoromethyl-Substituted Benzyl Group: This step involves a nucleophilic substitution reaction where the quinuclidine core reacts with a trifluoromethyl-substituted benzyl halide.

    Final Assembly and Bromide Addition: The final step involves the coupling of the intermediate compounds followed by the addition of bromide to form the quinuclidin-1-ium bromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(quinolin-4-yl)methyl group.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The trifluoromethyl-substituted benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The quinoline moiety may interact with active sites, while the quinuclidine core provides structural stability. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine Derivatives: Compounds with a quinuclidine core but different substituents.

    Quinoline Derivatives: Compounds with a quinoline moiety but lacking the quinuclidine core.

    Trifluoromethyl-Substituted Benzyl Compounds: Compounds with a trifluoromethyl-substituted benzyl group but different core structures.

Uniqueness

The combination of the quinuclidine core, quinoline moiety, and trifluoromethyl-substituted benzyl group in (1S,2S,4S,5R)-2-(®-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide makes it unique compared to other compounds

Properties

Molecular Formula

C27H28BrF3N2O

Molecular Weight

533.4 g/mol

IUPAC Name

[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide

InChI

InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19?,20?,25?,26?,32-;/m1./s1

InChI Key

LOCWWLLFHKDFLF-DAQKOYFPSA-M

Isomeric SMILES

C=CC1C[N@@+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-]

Origin of Product

United States

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